The compound "3-Cyano-4-isobutoxybenzothioamide" has not been directly studied in the provided papers; however, the papers do discuss various cyano-substituted compounds and their biological activities. These compounds are structurally related and provide insight into the potential characteristics and applications of cyano-substituted compounds in general. For instance, cyano groups are often included in pharmaceuticals due to their reactivity and ability to interact with biological systems4.
The papers discuss the applications of cyano-substituted compounds in various fields, particularly in medicine. For example, one study describes the synthesis of a prodrug for an antiarthritic agent, highlighting the role of cyano compounds in drug development1. Another paper details the synthesis of heterocyclic compounds derived from a cyano-substituted acetamide, which showed high inhibitory effects on human cancer cell lines, indicating potential applications in cancer therapy2. Additionally, cyano-substituted compounds have been evaluated for their antihypertensive properties, suggesting their use in cardiovascular diseases5.
The compound is primarily synthesized for research and development purposes in the field of medicinal chemistry. It is often associated with the synthesis of febuxostat, a drug used to treat hyperuricemia and gout. The classification of 3-cyano-4-isobutoxybenzothioamide as a thioamide highlights its structural characteristics and reactivity, which are essential for its applications in organic synthesis and drug development.
The synthesis of 3-cyano-4-isobutoxybenzothioamide typically involves several steps, utilizing p-nitrobenzonitrile as a starting material. The general synthetic route can be summarized as follows:
The molecular structure of 3-cyano-4-isobutoxybenzothioamide features:
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its molecular weight and functional groups .
3-Cyano-4-isobutoxybenzothioamide participates in various chemical reactions due to its functional groups:
These reactions are critical for developing new pharmaceuticals and understanding the compound's reactivity profile .
The mechanism of action for 3-cyano-4-isobutoxybenzothioamide primarily relates to its role as an intermediate in synthesizing febuxostat. It acts by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that leads to uric acid production. By inhibiting this enzyme, febuxostat reduces uric acid levels in patients with gout .
In terms of chemical mechanisms:
The physical and chemical properties of 3-cyano-4-isobutoxybenzothioamide include:
These properties are essential for determining appropriate handling procedures and potential applications .
3-Cyano-4-isobutoxybenzothioamide finds several applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
3-Cyano-4-isobutoxybenzothioamide (CAS Registry Number: 163597-57-7) is a sulfur-containing aromatic compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol [2] [3] [7]. Its canonical SMILES representation (S=C(N)C1=CC=C(OCC(C)C)C(C#N)=C1) reveals three key functional groups: a central benzene ring substituted with a cyano group (-C≡N) at the meta position, an isobutoxy chain (-OCH2CH(CH3)2) at the para position, and a thioamide (-C(=S)NH2) group adjacent to the cyano substituent [2] [3]. This strategic arrangement creates an electron-deficient aromatic system where the strongly electron-withdrawing cyano and thioamide groups oppose the electron-donating isobutoxy substituent, enabling unique reactivity patterns in nucleophilic addition and cyclization reactions [3] [7].
Table 1: Fundamental Chemical Properties
Property | Value | Reference |
---|---|---|
CAS Registry Number | 163597-57-7 | [2] [3] [7] |
Molecular Formula | C12H14N2OS | [2] [3] |
Molecular Weight | 234.32 g/mol | [2] [3] |
Density | 1.18 g/cm³ | [3] |
Boiling Point | 396.194°C at 760 mmHg | [3] |
Flash Point | 193.411°C | [3] |
LogP (Partition Coefficient) | 2.95 (indicating moderate lipophilicity) | [3] |
This compound emerged prominently in the late 1990s following research into benzothioamide derivatives as synthons for heterocyclic systems. Early synthetic routes, as documented by Hasegawa in 1998, established its utility in constructing thiazole scaffolds through reactions with α-halo carbonyl compounds [3]. The compound's significance expanded substantially with the development of febuxostat—a first-line treatment for chronic hyperuricemia—where 3-cyano-4-isobutoxybenzothioamide serves as the key intermediate for constructing the drug's thiazole core via Hantzsch thiazole synthesis [2] [6]. The initial synthetic approaches suffered from limitations including multi-step sequences, moderate yields (typically <70%), and chromatographic purification requirements [4]. These challenges stimulated ongoing process optimization efforts, culminating in patented one-pot methodologies that improved yield and purity while reducing production costs [4] [6]. The compound's commercial availability from specialized suppliers (e.g., SynZeal, Aromsyn) since the early 2000s reflects its established role in pharmaceutical manufacturing [2] [8].
In pharmaceutical synthesis, this benzothioamide derivative is almost exclusively employed as the pivotal precursor for febuxostat production. The thioamide functionality undergoes regioselective condensation with ethyl 2-chloroacetoacetate to form the central 2-aminothiazole pharmacophore of febuxostat, which acts as a xanthine oxidase inhibitor [2] [7]. Regulatory documentation confirms its use in analytical method development (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for febuxostat generics [2] [7]. Beyond pharmaceuticals, its molecular architecture—featuring polarized bonds and π-conjugated systems—shows promise in materials chemistry. The compound serves as a building block for nonlinear optical materials and liquid crystals, where the isobutoxy chain enhances solubility in organic matrices while the cyano group contributes to molecular anisotropy and dipole alignment [3] [8]. Commercial manufacturers explicitly market high-purity grades (≥95%) for research in "functional material synthesis," indicating growing interest in non-pharmaceutical applications [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7